Boc-β-chloro-alanine

Vue d'ensemble

Description

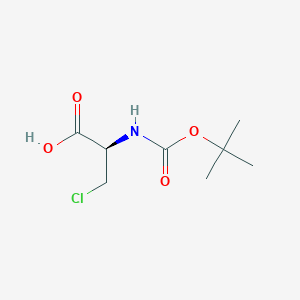

(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid, also known as (R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid, is a useful research compound. Its molecular formula is C8H14ClNO4 and its molecular weight is 223.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique

Boc-β-chloro-alanine : est largement utilisé dans le domaine de la synthèse peptidique. Le groupe Boc (tert-butyloxycarbonyle) sert de groupe protecteur pour les acides aminés pendant le processus de synthèse . Il est particulièrement utile dans la synthèse peptidique en phase solide, où il aide à la construction pas à pas des chaînes peptidiques sans réactions secondaires indésirables.

Synthèse de l’espaceur PROTAC

Le composé est essentiel à la synthèse des PROTAC (chimères ciblant la protéolyse), qui sont conçues pour dégrader des protéines spécifiques dans les cellules . L’acide carboxylique terminal de This compound peut réagir avec les groupes amines primaires pour former des liaisons amides stables, ce qui en fait un espaceur précieux dans les molécules PROTAC.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid (CAS: 71404-98-3) is a chiral amino acid derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoic acid generally involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by chlorination reactions. The compound can be synthesized from various precursors through established organic chemistry techniques, including the use of thionyl chloride in low polarity solvents .

Antibacterial Properties

Research has indicated that derivatives of compounds similar to (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoic acid exhibit significant antibacterial activity. For instance, studies on related thiazolidine derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated IC values lower than those of established antibiotics, suggesting a promising therapeutic potential .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, amino acid derivatives often act as inhibitors or modulators of enzymes involved in metabolic pathways. The presence of the Boc group may enhance selectivity for certain targets, although specific data on enzyme interactions for this compound remain limited .

Structure-Activity Relationship (SAR)

The biological activity of (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoic acid is influenced by its structural features. The introduction of the Boc group is essential for protecting the amino functionality during synthesis and may also play a role in modulating biological interactions:

| Structural Feature | Impact on Activity |

|---|---|

| Boc Group | Protects amino functionality; may enhance lipophilicity |

| Chlorine Atom | Potentially increases reactivity towards biological targets |

| Chiral Center | Imparts specificity in interactions with receptors/enzyme active sites |

Case Studies and Research Findings

- Antibacterial Activity : A study synthesized several derivatives of thiazolidine-4-carboxylic acids and tested their antibacterial properties. Compounds with similar structural motifs to (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoic acid showed significant activity against Staphylococcus aureus and Escherichia coli, with some exhibiting IC values below 0.2 µg/mL .

- Enzyme Interaction Studies : Research into related compounds has demonstrated that modifications at the amino acid level can lead to enhanced inhibition of enzymes like acetylcholinesterase and proteases, indicating potential applications in neuropharmacology and anti-inflammatory therapies .

- Pharmacokinetic Studies : Preliminary studies suggest that compounds with a similar backbone to (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoic acid have favorable pharmacokinetic profiles, including good absorption and moderate metabolic stability .

Propriétés

IUPAC Name |

(2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRCVEILBKVWIK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427282 | |

| Record name | boc-beta-chloro-ala-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71404-98-3 | |

| Record name | boc-beta-chloro-ala-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.